Cas no 771522-21-5 (3-amino-3-cyclopentylpropanamide)

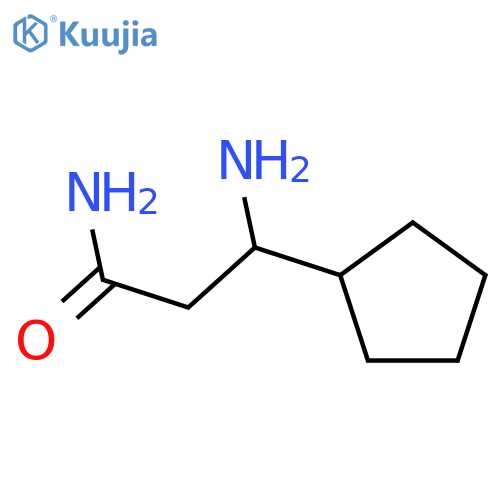

771522-21-5 structure

商品名:3-amino-3-cyclopentylpropanamide

CAS番号:771522-21-5

MF:C8H16N2O

メガワット:156.225441932678

MDL:MFCD06216778

CID:983229

PubChem ID:53471777

3-amino-3-cyclopentylpropanamide 化学的及び物理的性質

名前と識別子

-

- 3-AMINO-3-CYCLOPENTYL-PROPIONIC ACID AMIDE

- 3-amino-3-cyclopentylpropanamide

- CS-0292915

- DTXSID40703740

- 771522-21-5

- EN300-866005

- SCHEMBL19731079

- AKOS011596386

-

- MDL: MFCD06216778

- インチ: InChI=1S/C8H16N2O/c9-7(5-8(10)11)6-3-1-2-4-6/h6-7H,1-5,9H2,(H2,10,11)

- InChIKey: MZHUISGHEQKEPC-UHFFFAOYSA-N

- ほほえんだ: NC(CC(N)C1CCCC1)=O

計算された属性

- せいみつぶんしりょう: 156.126

- どういたいしつりょう: 156.126

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 69.1A^2

3-amino-3-cyclopentylpropanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-866005-1.0g |

3-amino-3-cyclopentylpropanamide |

771522-21-5 | 95% | 1.0g |

$557.0 | 2024-05-21 | |

| Enamine | EN300-866005-2.5g |

3-amino-3-cyclopentylpropanamide |

771522-21-5 | 95% | 2.5g |

$1089.0 | 2024-05-21 | |

| Enamine | EN300-866005-5.0g |

3-amino-3-cyclopentylpropanamide |

771522-21-5 | 95% | 5.0g |

$1614.0 | 2024-05-21 | |

| Enamine | EN300-866005-0.1g |

3-amino-3-cyclopentylpropanamide |

771522-21-5 | 95% | 0.1g |

$490.0 | 2024-05-21 | |

| Enamine | EN300-866005-0.25g |

3-amino-3-cyclopentylpropanamide |

771522-21-5 | 95% | 0.25g |

$513.0 | 2024-05-21 | |

| Enamine | EN300-866005-1g |

3-amino-3-cyclopentylpropanamide |

771522-21-5 | 1g |

$557.0 | 2023-09-02 | ||

| Enamine | EN300-866005-10g |

3-amino-3-cyclopentylpropanamide |

771522-21-5 | 10g |

$2393.0 | 2023-09-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363585-50mg |

3-Amino-3-cyclopentylpropanamide |

771522-21-5 | 98% | 50mg |

¥13478.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363585-100mg |

3-Amino-3-cyclopentylpropanamide |

771522-21-5 | 98% | 100mg |

¥17625.00 | 2024-07-28 | |

| Enamine | EN300-866005-10.0g |

3-amino-3-cyclopentylpropanamide |

771522-21-5 | 95% | 10.0g |

$2393.0 | 2024-05-21 |

3-amino-3-cyclopentylpropanamide 関連文献

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

771522-21-5 (3-amino-3-cyclopentylpropanamide) 関連製品

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬